Product packaging for Cis-4-methyltetrahydrofuran-3-amine(Cat. No.:)

Cis-4-methyltetrahydrofuran-3-amine

Cat. No.: B12829423
M. Wt: 101.15 g/mol
InChI Key: YGAMXHGNEOFJNN-UHNVWZDZSA-N
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Description

Contextual Significance of Aminated Cyclic Ethers in Organic Synthesis

Aminated cyclic ethers, particularly those derived from tetrahydrofuran (B95107) (THF), are pivotal structural motifs in a wide array of biologically active molecules and are crucial intermediates in organic synthesis. nih.govdiva-portal.org The tetrahydrofuran ring, a five-membered cyclic ether, is a prevalent core in numerous natural products, including lignans, polyether ionophores, and macrodiolides. nih.govrsc.org These natural compounds exhibit a broad spectrum of biological activities, such as antitumor, antimalarial, and antimicrobial properties. nih.gov

The introduction of an amine group to the THF scaffold significantly enhances its chemical diversity and potential for molecular interactions. This functionalization allows for the formation of amino alcohols, which are valuable building blocks in medicinal chemistry. diva-portal.org The strategic placement of amino and hydroxyl groups on the cyclic ether framework creates chiral centers and opportunities for hydrogen bonding, which are critical for molecular recognition and binding to biological targets. The polarity imparted by the ether oxygen and the amine functionality influences the solubility and pharmacokinetic properties of molecules containing this scaffold.

The synthesis of aminated cyclic ethers is an active area of research, with various methods being developed to achieve high selectivity and efficiency. diva-portal.orgresearchgate.net These strategies often involve the C-H amination of cyclic ethers, which represents a powerful approach for streamlining the synthesis of complex molecules from readily available starting materials. diva-portal.orgresearchgate.net Both metal-catalyzed and metal-free conditions have been explored for these transformations, highlighting the importance of developing versatile and environmentally benign synthetic routes. diva-portal.orgrsc.org

Overview of the cis-4-Methyltetrahydrofuran-3-amine Scaffold and its Stereochemical Landscape

The this compound scaffold is a specific example of a substituted tetrahydrofuran amine that presents a unique stereochemical landscape. The "cis" designation indicates that the methyl group at the 4-position and the amine group at the 3-position are located on the same side of the tetrahydrofuran ring. This relative stereochemistry, along with the absolute configuration at the two stereocenters (C3 and C4), dictates the three-dimensional shape of the molecule and its interactions with other chiral molecules, such as biological receptors.

The stereoselective synthesis of substituted tetrahydrofurans is a significant challenge in organic chemistry. acs.orgresearchgate.net Various strategies have been developed to control the stereochemical outcome of reactions that form the tetrahydrofuran ring. These methods include formal [3+2] cycloadditions of allylsilanes and aldehydes, as well as radical addition cascades involving aerobic oxidation. acs.orgresearchgate.net The stereochemistry of the final product is often influenced by the stereochemistry of the starting materials and the reaction conditions. For instance, in certain cyclization reactions, the trans and cis tetrahydrofuran stereoisomers can interconvert under the reaction conditions, with the product stereochemistry being thermodynamically controlled. nih.gov

The determination of the absolute and relative stereochemistry of substituted tetrahydrofurans is crucial and is often accomplished using spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy. nih.gov For example, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to determine the spatial proximity of different protons within the molecule, which helps in assigning the relative stereochemistry.

The hydrochloride salt of this compound is a commercially available compound, indicating its utility in research and development. bldpharm.combldpharm.com The salt form often enhances the stability and solubility of the amine, making it easier to handle and use in subsequent reactions.

Table 1: Key Stereochemical Features of this compound

FeatureDescription
Core StructureTetrahydrofuran
SubstituentsAmine group at C3, Methyl group at C4
Relative Stereochemistrycis (substituents on the same side of the ring)
StereocentersC3 and C4

Research Trajectories and Objectives Pertaining to Substituted Tetrahydrofuran Amines

Current research on substituted tetrahydrofuran amines is multifaceted, with key objectives focused on the development of novel synthetic methodologies, the exploration of their applications in medicinal chemistry, and the investigation of their conformational properties.

A primary research trajectory is the development of efficient and stereoselective methods for the synthesis of functionalized tetrahydrofurans. acs.orgtandfonline.comnih.gov This includes the design of new catalytic systems for C-H amination and the exploration of cascade reactions that can rapidly build molecular complexity. diva-portal.orgnih.gov For example, the FeCl2-mediated rearrangement of aminoperoxides has been shown to produce functionalized tetrahydrofurans through a sequence of bond cleavages and intramolecular cyclization. nih.gov Another approach involves the visible light-enhanced C-H amination of cyclic ethers, which offers a milder and more efficient alternative to traditional thermal methods. diva-portal.org

In the realm of medicinal chemistry, substituted tetrahydrofuran amines are being investigated as key components of new therapeutic agents. The rigid conformation of the tetrahydrofuran ring, combined with the hydrogen bonding capabilities of the amine and hydroxyl groups, makes this scaffold an attractive template for the design of enzyme inhibitors and receptor ligands. Research is focused on understanding how the stereochemistry and substitution pattern of the tetrahydrofuran ring influence biological activity.

Furthermore, there is a growing interest in understanding the conformational preferences and stereoelectronic effects within substituted tetrahydrofuran systems. nih.gov Computational studies, in conjunction with experimental techniques like NMR spectroscopy, are being used to elucidate the three-dimensional structures and dynamic behavior of these molecules. This fundamental understanding is crucial for the rational design of new molecules with desired properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO B12829423 Cis-4-methyltetrahydrofuran-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

(3R,4S)-4-methyloxolan-3-amine

InChI

InChI=1S/C5H11NO/c1-4-2-7-3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5+/m1/s1

InChI Key

YGAMXHGNEOFJNN-UHNVWZDZSA-N

Isomeric SMILES

C[C@@H]1COC[C@@H]1N

Canonical SMILES

CC1COCC1N

Origin of Product

United States

Synthetic Methodologies for Cis 4 Methyltetrahydrofuran 3 Amine and Analogous Structures

Strategies for the De Novo Construction of the Aminated Tetrahydrofuran (B95107) Ring System

The formation of the core tetrahydrofuran structure with an embedded amine group can be achieved through several strategic approaches. These methods often involve either the cyclization of a pre-functionalized acyclic precursor or the simultaneous formation of the ring and incorporation of the nitrogen atom.

Intramolecular Cyclization Approaches to Tetrahydrofuran Rings

Intramolecular cyclization is a powerful strategy for the synthesis of tetrahydrofuran rings from appropriately substituted open-chain precursors. organic-chemistry.orgyoutube.com These reactions rely on the formation of a carbon-oxygen bond to close the ring.

One common approach involves the intramolecular hydroalkoxylation/cyclization of hydroxyalkenes. For instance, lanthanide triflates have been shown to be effective catalysts for the cyclization of hydroxyalkenes in ionic liquids at room temperature, yielding five- and six-membered oxygen heterocycles in high yields. organic-chemistry.org Another method utilizes a copper(I)-Xantphos system to catalyze the intramolecular hydroalkoxylation of unactivated terminal alkenes. organic-chemistry.org Additionally, palladium-catalyzed methods have been developed for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides, forming both a C-C and a C-O bond with high diastereoselectivity. organic-chemistry.org

Intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes and ketones represents another route to tetrahydrofuran rings, producing products with hydroxyl and iodomethyl groups in a trans configuration. organic-chemistry.org Furthermore, the treatment of 1,2-O-isopropylidenefuranose derivatives with triethylsilane and boron trifluoride etherate can also yield tetrahydrofurans. organic-chemistry.org The reaction of tertiary 1,4- and 1,5-diols with cerium ammonium (B1175870) nitrate (B79036) at room temperature provides a stereoselective route to tetrahydrofuran and tetrahydropyran (B127337) derivatives. organic-chemistry.org

Table 1: Selected Intramolecular Cyclization Methods for Tetrahydrofuran Synthesis
MethodCatalyst/ReagentSubstrateKey FeaturesReference
Hydroalkoxylation/CyclizationLanthanide triflatesHydroxyalkenesRoom temperature, ionic liquid solvent organic-chemistry.org
HydroalkoxylationCu(I)-XantphosUnactivated terminal alkenesForms five- and six-membered cyclic ethers organic-chemistry.org
CarboetherificationPalladium catalystγ-hydroxy alkenes and aryl bromidesForms C-C and C-O bonds, high diastereoselectivity organic-chemistry.org
Iodo-aldol Cyclization-Prochiral α-substituted enoate aldehydes/ketonesProduces trans-disubstituted products organic-chemistry.org
Reduction/CyclizationTriethylsilane/Boron trifluoride etherate1,2-O-isopropylidenefuranose derivatives- organic-chemistry.org
Oxidative CyclizationCerium ammonium nitrateTertiary 1,4- and 1,5-diolsHigh yield and stereoselectivity organic-chemistry.org

Ring-Forming Reactions Incorporating Nitrogen Functionality

The direct incorporation of a nitrogen atom during the ring-forming process is a highly efficient strategy for the synthesis of aminated tetrahydrofurans.

Reductive amination is a versatile method for the formation of C-N bonds and can be applied to the synthesis of cyclic amines. acs.orgpurdue.eduorganic-chemistry.org This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ. acs.orgpurdue.edu Common reducing agents include sodium triacetoxyborohydride (B8407120) (STAB), which is known for its selectivity in reducing imines over ketones and aldehydes. acs.orgorganic-chemistry.org The reaction is often carried out in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (THF). acs.orgorganic-chemistry.orgscholaris.ca

For instance, a dicarbonyl compound, which can be generated from the ozonolysis of a cyclic olefin, can undergo a single-pot reductive amination with an amine and a reducing agent like sodium cyanoborohydride to form a nitrogen-containing ring. youtube.com This approach allows for the insertion of a nitrogen atom into a pre-existing carbocyclic framework. youtube.com The choice of reducing agent is crucial to avoid over-reduction of the starting carbonyl compounds. acs.org

Catalytic aminoetherification provides a direct route to 3-aminotetrahydrofurans. A rhodium-catalyzed method has been developed for the synthesis of cyclic N-methyl and N-H 2,3-aminoethers through a domino reaction involving olefin aziridination followed by aziridine (B145994) ring-opening. nih.govrsc.org This method is applicable to the synthesis of various 2,3-disubstituted aminoether O-heterocyclic scaffolds, including tetrahydrofurans. nih.govrsc.org For example, the reaction of styryl-alcohol substrates with an aminating agent in the presence of a rhodium catalyst can yield trans-2,3-aminotetrahydrofurans with high diastereoselectivity. nih.govrsc.org The reaction conditions can be tuned to favor the formation of either cis or trans isomers. nih.govrsc.org

The formation of the C-N bond in aminated tetrahydrofurans can also be achieved through nucleophilic substitution reactions. nih.govsci-hub.se These methods can involve either intramolecular or intermolecular processes.

Intramolecular SN2 reactions are a common strategy, where a precursor with a leaving group and a nucleophilic nitrogen atom is cyclized. nih.gov An alternative approach involves SN2' reactions, which can generate 2-vinyltetrahydrofurans with the creation of a new stereocenter. nih.gov

Lewis acid-mediated synthesis of substituted tetrahydrofurans from α-diazoesters and β-benzyloxy carbonyl compounds also relies on an intramolecular ether alkylation step. nih.gov Furthermore, visible-light-induced methods have been developed for the intermolecular C(sp³)–H functionalization of benzylic positions, allowing for the formation of C-N bonds through the reaction of benzylic cations with amine nucleophiles. acs.org

Stereoselective Synthesis of 4-Methyltetrahydrofuran-3-amine Frameworks

The stereocontrolled synthesis of the cis-4-methyltetrahydrofuran-3-amine framework is a key challenge. Several strategies have been developed to address this, often relying on the stereochemical information present in the starting materials or induced by chiral catalysts.

One approach involves the use of chiral starting materials. For example, the stereoselective synthesis of substituted tetrahydrofurans has been achieved through palladium-catalyzed carboetherification reactions of unsaturated 1,2-diols. nih.gov The stereochemistry of the final product is dictated by the stereocenters present in the diol precursor. nih.gov

Another powerful strategy is asymmetric catalysis. Rhodium-catalyzed asymmetric hydroformylation followed by cyclization and amination can provide a route to chiral tetrahydrofuran amines. Additionally, enantioselective aza-Heck cyclizations of N-(tosyloxy)carbamates offer a powerful method for accessing chiral N-heterocycles. liverpool.ac.uk

Furthermore, the stereochemical outcome of some reactions can be controlled by the reaction conditions. For example, in the rhodium-catalyzed aminoetherification, the choice of Lewis acid can influence the stereoselectivity of the aziridine ring-opening, allowing for the selective formation of either cis or trans products. nih.govrsc.org

Table 2: Comparison of Stereoselective Synthesis Strategies
StrategyKey PrincipleExampleReference
Substrate ControlUse of chiral starting materials to direct stereochemistry.Pd-catalyzed carboetherification of unsaturated 1,2-diols. nih.gov
Asymmetric CatalysisUse of chiral catalysts to induce enantioselectivity.Enantioselective aza-Heck cyclizations. liverpool.ac.uk
Reagent/Condition ControlTuning reaction conditions to favor a specific stereoisomer.Lewis acid control in Rh-catalyzed aminoetherification. nih.govrsc.org

Diastereoselective Control in Tetrahydrofuran Ring Closure and Functionalization

The construction of the tetrahydrofuran ring with specific substituent arrangements is a key step in the synthesis of this compound and its analogs. Diastereoselective control during the ring closure and subsequent functionalization is crucial for obtaining the desired stereoisomer.

Control of cis-Diastereoselectivity

Achieving a cis relationship between substituents at the 3 and 4 positions of the tetrahydrofuran ring is a common synthetic challenge. Various strategies have been developed to control this diastereoselectivity.

One approach involves the intramolecular nucleophilic substitution of a suitably configured acyclic precursor. nih.gov The stereochemical outcome of the cyclization is dictated by the stereocenters present in the starting material. For instance, the ring closure of an acyclic precursor with pre-existing stereocenters can lead to the formation of a specific diastereomer of the tetrahydrofuran ring. nih.gov

Another powerful method is the Pd-catalyzed tandem oxidative cyclization-redox relay reaction . This methodology has been shown to produce highly substituted tetrahydrofurans with controlled diastereoselectivity. researchgate.netacs.org The stereochemical outcome can be influenced by factors such as intramolecular hydrogen bonding, which can organize the transition state of the cyclization step. acs.org For example, the presence of a distal hydroxyl group can direct the stereochemistry of the oxypalladation step, leading to the formation of a specific diastereomer. acs.org

Furthermore, the reaction of carbanions of aryl 3-chloropropylsulfoxides with nonenolizable aldehydes yields 2,3-disubstituted tetrahydrofurans. In these reactions, the 2-aryl and 3-arylsulfinyl substituents are consistently in a trans relationship, and the reaction exhibits high diastereoselectivity concerning the chiral sulfur atom. nih.gov This diastereoselectivity is attributed to the cyclic transition state of the aldol (B89426) addition. nih.gov

Enantioselective Routes to Chiral Tetrahydrofuran Amine Derivatives

The synthesis of enantiomerically pure chiral tetrahydrofuran amine derivatives is of great importance, particularly for pharmaceutical applications where a specific enantiomer is often responsible for the desired biological activity.

Asymmetric Catalysis in Amine and Alcohol Synthesis

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral amines and alcohols, which are key precursors to chiral tetrahydrofuran amines. ru.nlsioc-journal.cn Transition-metal-catalyzed asymmetric hydrogenation of imines is a direct and efficient method for preparing valuable α-chiral amines. nih.gov Imines, however, present challenges as substrates due to their potential for hydrolysis and the presence of E/Z stereoisomers. nih.gov

The development of chiral catalysts has been instrumental in advancing the asymmetric synthesis of these compounds. For example, chiral secondary amine catalysts have been successfully employed in the enantioselective synthesis of natural products containing chiral heterocycles. mdpi.com These catalysts can activate α,β-unsaturated aldehydes towards nucleophilic attack, leading to the formation of products with high enantioselectivity. mdpi.com

Relay catalysis, combining two different chiral catalysts, has also emerged as a strategy for the asymmetric synthesis of tetrahydrofurans with adjacent stereocenters. researchgate.net This approach expands the scope of applicable substrates and allows for the synthesis of a wider range of chiral products. researchgate.net

Biocatalytic Transformations for Chiral Amino-Tetrahydrofurans

Biocatalysis has gained significant attention as a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. researchgate.netacademie-sciences.frillinois.eduresearchgate.net Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions. illinois.edu

Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to their corresponding alcohols with high stereoselectivity. academie-sciences.frgoogle.comgoogle.com They are particularly useful for the synthesis of chiral alcohols, which can then be converted to chiral amines.

A notable application of KREDs is in the synthesis of a (3S,4S)-4-methyltetrahydrofuran-3-ol, a key intermediate for a LRRK2 inhibitor. acs.org In this process, a KRED-mediated reduction of a racemic ketone substrate proceeds via a dynamic kinetic resolution, allowing for the complete conversion of the starting material to the desired enantiomerically pure alcohol. acs.org This one-step enzymatic process proved to be more efficient and sustainable than the initial three-step chemical synthesis. academie-sciences.fracs.org

The stereoselectivity of KREDs can be remarkable. For instance, a KRED was identified that could reduce a bulky ketone substrate to the desired cis-alcohol with a high cis/trans ratio (99:1) and excellent enantiomeric excess (~90%). academie-sciences.fr This demonstrates the potential of KREDs to address challenging stereoselective reductions.

Table 1: Comparison of Chemical and Enzymatic Routes to a Chiral Tetrahydrofuran Derivative

Metric Enabling Route (Chemical) Biocatalytic Alternative
Number of Steps 3 1
Isolated Yield (%) 8 75
cis/trans Ratio >30 14.9
Enantiomeric Excess (ee, %) 93.0 >99.9
Process Mass Intensity (PMI, kg/kg) 1142 151

Data sourced from a study on the synthesis of a chiral hydroxymethyl tetrahydrofuran derivative. academie-sciences.fr

ω-Transaminases (ω-TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. illinois.eduacs.orgnih.gov These enzymes transfer an amino group from an amine donor to a ketone substrate, generating a chiral amine with high enantiomeric purity. illinois.edu

The application of ω-TAs has been challenged by unfavorable reaction equilibria and product inhibition. nih.gov To overcome these limitations, various strategies have been developed, such as the use of "smart" amine donors that help to drive the reaction towards the desired product. researchgate.net For example, cadaverine (B124047) has been identified as a highly effective amine donor that enables high conversions of challenging substrates to chiral amines. researchgate.net

ω-TAs have been successfully employed in the synthesis of various chiral amines, including those with cyclic structures. researchgate.net The development of both (R)- and (S)-selective ω-TAs has expanded the range of accessible chiral amine enantiomers. illinois.edu

Sustainable and Green Chemistry Approaches in Tetrahydrofuran Amine Synthesis

Role of Alternative Solvents in Reaction Efficiency (e.g., 2-Methyltetrahydrofuran)

The choice of solvent is critical in green chemistry, as solvents often constitute the largest portion of mass in a chemical process and contribute significantly to waste. mdpi.com There is a growing movement to replace conventional, often hazardous, solvents with greener alternatives. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a promising eco-friendly solvent, particularly as a substitute for tetrahydrofuran (THF). researchgate.net

Derived from renewable resources like furfural (B47365) and levulinic acid, 2-MeTHF offers several advantages over THF. researchgate.net It has a higher boiling point (80.2°C vs. 66°C for THF), which allows for reactions to be conducted at higher temperatures, and its lower miscibility with water simplifies aqueous workups and product extractions. researchgate.netnih.gov Furthermore, 2-MeTHF exhibits greater stability compared to other cyclic ethers, making it suitable for a wide range of chemical transformations, including organometallic reactions, organocatalysis, and biotransformations. researchgate.netacs.org Its use has been shown to maximize yields in certain reactions, such as the chemoselective protection of anilines. researchgate.net Toxicological studies have also indicated that 2-MeTHF is not associated with genotoxicity or mutagenicity, further enhancing its profile as a green solvent. nih.gov

Table 1: Comparison of Physical Properties: 2-MeTHF vs. THF

Property2-Methyltetrahydrofuran (2-MeTHF)Tetrahydrofuran (THF)
SourceRenewable (e.g., furfural, levulinic acid) researchgate.netPetrochemical-based
Boiling Point80.2 °C nih.govacs.org66 °C
Miscibility in WaterLow researchgate.netnih.govHigh (Miscible)
StabilityRemarkably stable compared to THF researchgate.netCan form explosive peroxides

Multicomponent Reaction (MCR) Strategies for Structural Diversity

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates all or most of the atoms of the starting materials. rsc.org This inherent efficiency makes MCRs a cornerstone of green synthesis, as they reduce the number of synthetic steps, minimize waste, and save time and energy compared to traditional linear syntheses. rsc.orgresearchgate.net

MCRs are powerful tools for generating molecular complexity and structural diversity, which is particularly valuable in medicinal chemistry and natural product synthesis. scispace.com Several MCR strategies have been developed for the stereoselective synthesis of substituted tetrahydrofurans. nih.gov These include:

Prins-type Cyclizations: This reaction can couple ketones, a homoallylic alcohol, and an acid to form substituted cyclic ethers in good yields. scispace.com

Vinylogous Aldol Reaction and Prins-type Cyclization Sequence: A one-pot process involving a bis(silyl) dienediolate and a range of aldehydes can produce highly substituted tetrahydrofurans with three new stereogenic centers, demonstrating excellent yield and stereoselectivity. nih.gov

Annulation Reactions: Stereoselective synthesis of tetrahydrofurans can be achieved through [4+3] annulation reactions between enol ethers and in-situ generated oxonium ions. nih.gov

Lipase-Catalyzed MCRs: Demonstrating the synergy of MCRs and biocatalysis, a three-component reaction using a lipase (B570770) co-catalyst has been developed to synthesize tetrasubstituted furans under mild, environmentally friendly conditions. mdpi.com

These methods provide efficient pathways to diverse tetrahydrofuran scaffolds, which can be further functionalized to produce a wide array of amine derivatives.

Table 2: Overview of Multicomponent Reaction Strategies for Furan (B31954)/Tetrahydrofuran Synthesis

Reaction StrategyKey ComponentsCatalyst/ConditionsKey AdvantageReference
Prins-type CyclizationCyclic ketone, homoallylic alcohol, methanesulfonic acidProtic acid (MsOH), CH₂Cl₂, 23°CRapid access to spirocyclic ethers convertible to amines. scispace.com
Vinylogous Aldol/Prins CyclizationBis(silyl) dienediolate, aldehydesLewis Acid (e.g., Titanium BINOL complex)One-pot synthesis with three new stereocenters and excellent stereoselectivity. nih.gov
Lipase-Catalyzed Three-Component ReactionBenzoylacetonitriles, aldehydes, benzoyl chloridesNovozym 435 / PBu₃, Ethanol (B145695), 37°CMild, sustainable conditions with high operational efficiency for furan synthesis. mdpi.com
[4+3] AnnulationEnol ethers from β-ketoesters, 1,4-dicarbonyl compoundsTMS-OTf (catalytic)Forms bicyclic tetrahydrofuran structures. nih.gov

Process Optimization for Enhanced Atom Economy and Reduced Waste Generation

A primary goal of green chemistry is to design synthetic routes with maximum atom economy, a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. rsc.orgwjarr.com High atom economy minimizes the generation of byproducts and waste. wjarr.com Process optimization aims to improve metrics like atom economy and reduce the Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of the product. mdpi.com

Table 3: Comparison of Chemical vs. Enzymatic Routes for a Chiral Tetrahydrofuran Intermediate

ParameterEnabling Chemical RouteOptimized Enzymatic Route
Number of Steps (from ketone)31
Operating Temperature-65 °C30 °C
Solvents with ConstraintsCH₂Cl₂None
Isolated Yield~8%75%
Diastereomeric Ratio (cis/trans)>3014.9
Enantiomeric Excess (ee)93.0%>99.9%
Process Mass Intensity (PMI) (kg/kg)1142151

Data sourced from a case study on accelerating biocatalysis in pharmaceutical development. academie-sciences.fr

Reaction Mechanisms and Kinetic Studies

Mechanistic Investigations of Amine Incorporation into Cyclic Ether Systems

The introduction of an amine functionality into a cyclic ether like tetrahydrofuran (B95107) can be achieved through various synthetic strategies, each with its own mechanistic nuances. Key among these are rhodium-catalyzed aminoetherification and reductive amination.

Proposed Mechanisms for Rhodium-Catalyzed Aminoetherification

Rhodium-catalyzed reactions represent a powerful tool for the formation of C-N bonds. In the context of synthesizing amino-substituted cyclic ethers, rhodium-catalyzed aminoetherification has emerged as a significant method. These reactions are thought to proceed through the formation of a rhodium-nitrenoid intermediate. researchgate.netacs.org The general mechanism involves the reaction of a diazo compound with a rhodium(II) catalyst to generate a rhodium-carbene. This intermediate can then react with an amine to form an ylide, which subsequently undergoes intramolecular cyclization with a tethered olefin to yield the desired aminoether. researchgate.net

Another proposed pathway involves the direct addition of a nitrene, generated from a precursor like an iminoiodinane, to an olefin. This can lead to an aziridine (B145994) intermediate which is then opened by an alcohol nucleophile, a process that can be catalyzed by rhodium complexes. researchgate.net The regioselectivity of the ring-opening step is a critical factor in determining the final product structure.

Control experiments in rhodium-catalyzed oxy-aminofluorination of diazoketones with tetrahydrofuran derivatives suggest that the reaction proceeds via a tetrahydrofuran-based onium ylide intermediate formed from a rhodium-carbenoid. acs.org The reaction's regioselectivity is high, and it is influenced by the electronic properties of the diazoketone substrate. acs.org

Detailed Analysis of Reductive Amination Mechanisms

Reductive amination is a widely used and versatile method for the synthesis of amines, including cyclic structures like cis-4-methyltetrahydrofuran-3-amine. libretexts.orgwikipedia.org The reaction proceeds in two main steps: the formation of an imine or enamine intermediate, followed by its reduction. libretexts.orgorganicchemistrytutor.com

The initial step involves the nucleophilic attack of an amine on a carbonyl group (an aldehyde or ketone) to form a hemiaminal intermediate. wikipedia.org Under mildly acidic conditions, this hemiaminal undergoes dehydration to form an iminium ion, which then deprotonates to yield an imine. libretexts.orgorganicchemistrytutor.com The choice of reducing agent is critical for the success of the reaction. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are selective for the reduction of the iminium ion over the starting carbonyl compound, allowing for a one-pot reaction. wikipedia.orgmasterorganicchemistry.com

The mechanism can be influenced by the nature of the amine. Primary amines react with carbonyls to form imines, while secondary amines form enamines. Both intermediates can be reduced to the corresponding amine. libretexts.org In the context of synthesizing this compound, a precursor ketone or aldehyde derivative of 4-methyltetrahydrofuran would be reacted with an ammonia (B1221849) equivalent or a primary amine, followed by reduction. The stereochemistry of the final product is determined during the reduction step.

Stereochemical Outcomes and Regioselectivity in Ring-Forming and -Opening Reactions

The stereochemistry and regioselectivity of reactions to form and modify the tetrahydrofuran ring are of paramount importance in controlling the final structure of molecules like this compound.

Ring-forming cyclizations often proceed with high diastereoselectivity, which can be influenced by the stereochemistry of the starting material. For instance, palladium-catalyzed cyclization of ε-hydroxy allylic alcohols to form tetrahydrofuran rings proceeds via a 5-exo-trigonal process with the stereochemical outcome being directed by the existing chiral centers in the substrate. acs.orgfigshare.com The mechanism is believed to involve cis-oxypalladation. acs.orgfigshare.com Similarly, nickel-catalyzed stereospecific ring-opening cross-coupling reactions of substituted tetrahydrofurans have been shown to proceed with high conservation of stereochemistry. acs.org

Ring-opening reactions of substituted tetrahydrofurans can also be highly regioselective. For example, the cleavage of 2-substituted tetrahydrofurans using titanium tetrachloride and organosilanes occurs selectively at the more substituted α-carbon. oup.com However, in some cases, anomalous regioselectivity is observed, such as in the ring-opening of hexafluoropropylene oxide, where nucleophilic attack occurs at the more sterically hindered carbon. This has been attributed to the lower distortion energy required to reach the transition state for attack at that position. nih.gov The regioselectivity of ring-opening of 2,3-epoxy alcohols can be controlled by using reagents like tetramethylammonium (B1211777) triacetoxyborohydride, which proceeds via a chelation-controlled mechanism. clockss.org

Intramolecular Rearrangements and Isomerization Pathways

Intramolecular rearrangements and isomerization can play a significant role in the synthesis and reactivity of substituted tetrahydrofurans. These processes can lead to the formation of different isomers or even entirely new ring systems.

One notable rearrangement is the acs.orgnih.gov sigmatropic rearrangement of N-benzyl-O-allylhydroxylamines, which upon treatment with n-BuLi in THF, rearrange to N-allylhydroxylamines. rsc.org Such rearrangements can be highly stereospecific. Another example is the Curtius rearrangement, which converts carboxylic acids to amines with retention of stereochemistry and proceeds through an acyl azide (B81097) intermediate. nih.gov This could be a potential route to introduce the amine group in a stereocontrolled manner.

Isomerization of tetrahydrofuran derivatives can occur under various conditions. For instance, low-temperature oxidation of tetrahydrofuran can lead to isomerization of peroxy radicals, forming hydroperoxy-substituted radicals that can then undergo further reactions. osti.gov The interconversion of cis and trans tetrahydrofuran stereoisomers can also occur under certain reaction conditions, indicating that the product stereochemistry may be thermodynamically controlled in some cases. nih.gov

Influence of Catalysts, Solvents, and Ligands on Reaction Kinetics and Selectivity

The choice of catalyst, solvent, and ligands profoundly impacts the kinetics and selectivity of reactions involving the synthesis of amine-substituted tetrahydrofurans.

Catalysts: The catalyst is often the key determinant of reaction pathway and efficiency. In rhodium-catalyzed reactions, the nature of the rhodium precursor and the ligands can influence the formation of the active catalytic species and, consequently, the reaction outcome. acs.orgmdpi.com For instance, different rhodium precursors in hydroaminomethylation reactions showed only minor differences in performance, suggesting the formation of a common active species. d-nb.info In some cases, catalyst loading can directly influence the reaction rate, indicating kinetic control. d-nb.info Nickel catalysts are also effective for C-H amination and can exhibit high chemoselectivity for C-H bonds with lower bond dissociation energies. nih.gov

Ligands: In metal-catalyzed reactions, ligands play a crucial role in tuning the steric and electronic properties of the metal center, thereby influencing activity and selectivity. d-nb.info In rhodium-catalyzed asymmetric hydroacylation, the use of chiral ligands like (R)-DTBM-SEGPHOS can lead to high enantioselectivity. nih.gov The structure of the ligand can also impact the reaction mechanism and kinetics. For example, with the dppp (B1165662) ligand, the substrate assists in dissociating a dimeric precatalyst, whereas with (R)-DTBM-SEGPHOS, substrate and product inhibition are observed. nih.gov In rhodium-catalyzed C-H arylation, the electronic and steric properties of the phosphine (B1218219) ligand significantly affect the yield and enantioselectivity. chemsoc.org.cn

Table 1: Influence of Reaction Parameters on the Synthesis of Substituted Tetrahydrofurans

Parameter Influence on Reaction Examples Citations
Catalyst Determines reaction pathway, rate, and selectivity. Rhodium complexes for aminoetherification and hydroaminomethylation; Nickel complexes for C-H amination. acs.orgd-nb.infonih.gov
Solvent Affects reaction kinetics, selectivity, and stability of reactants. Acetonitrile vs. THF in amine acylation; organic diluents increasing thermal degradation of amines. acs.orgacs.org
Ligand Modulates steric and electronic properties of the metal catalyst, influencing activity and enantioselectivity. Chiral phosphine ligands like (R)-DTBM-SEGPHOS for enantioselective hydroacylation; substituent effects on phosphine ligands in C-H arylation. nih.govchemsoc.org.cn

Spectroscopic and Advanced Analytical Characterization

Advanced Spectroscopic Techniques for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR and 13C NMR for Core Structure and Substitution Pattern

Specific chemical shift (δ) values, coupling constants (J), and signal multiplicities for the protons (¹H NMR) and carbon atoms (¹³C NMR) of cis-4-methyltetrahydrofuran-3-amine are not available in the public domain. This data is essential for the definitive assignment of the core tetrahydrofuran (B95107) ring structure and the relative positions of the methyl and amine substituents.

Two-Dimensional NMR Methodologies (e.g., HMBC, NOESY, ADEQUATE) for Stereochemistry and Connectivity Assignment

Detailed analysis using two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC), Nuclear Overhauser Effect Spectroscopy (NOESY), or ADEQUATE is required to confirm the connectivity of the molecular skeleton and to definitively establish the cis stereochemistry between the methyl group at the C4 position and the amine group at the C3 position. No published studies containing this 2D NMR analysis for the target compound were found.

Mass Spectrometry (MS) for Molecular Composition and Isomeric Differentiation

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry data, which would provide the precise mass of the molecular ion and confirm its elemental composition (C₅H₁₁NO), is not documented in available sources.

Electrospray Ionization Mass Spectrometry (ESI-MS)

While ESI is a common ionization technique for amines, leading to the observation of the protonated molecule [M+H]⁺, specific mass spectra or fragmentation patterns for this compound obtained via ESI-MS are not reported. This information would be crucial for confirming the molecular weight and aiding in isomeric differentiation through tandem mass spectrometry (MS/MS) experiments.

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization (CI) is a soft ionization technique used in mass spectrometry that results in less fragmentation and a higher abundance of the molecular ion, which is often crucial for determining the molecular weight of an analyte. In the analysis of this compound, CI-MS would typically employ a reagent gas, such as methane (B114726) or ammonia (B1221849), which is first ionized by electron impact. These reagent gas ions then react with the analyte molecules in the gas phase through proton transfer or adduction, leading to the formation of protonated molecules [M+H]⁺ or adduct ions.

For this compound (C₅H₁₁NO), the expected protonated molecule would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. This technique is particularly advantageous for confirming the molecular identity of the compound with minimal fragmentation, which might otherwise complicate spectral interpretation in harder ionization methods like Electron Ionization (EI). The resulting mass spectrum is simpler, dominated by the [M+H]⁺ ion, providing clear molecular weight information.

Analytical TechniqueParameterExpected Observation for this compound
Chemical Ionization Mass Spectrometry (CI-MS)Ionization ModeSoft ionization, positive ion mode
Reagent GasMethane (CH₄) or Ammonia (NH₃)
Primary Ion ObservedProtonated molecule [M+H]⁺

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The primary amine (-NH₂) group is a key feature. It typically shows two distinct bands in the 3400-3250 cm⁻¹ region due to asymmetric and symmetric N-H stretching vibrations. orgchemboulder.com Another important vibration for primary amines is the N-H bending (scissoring) mode, which appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com A broad N-H wagging band can also be observed between 910-665 cm⁻¹. orgchemboulder.com

The tetrahydrofuran ring contributes other significant signals. The C-O-C ether linkage will produce a strong C-O stretching band, typically in the 1250-1020 cm⁻¹ region for aliphatic ethers. orgchemboulder.com The saturated C-H bonds of the methyl group and the ring will result in strong stretching absorptions in the 3000–2850 cm⁻¹ range. libretexts.org C-H bending vibrations for the methyl and methylene (B1212753) groups are expected in the 1470-1350 cm⁻¹ region. libretexts.org Finally, the C-N stretching of the aliphatic amine is expected as a medium to weak band between 1250-1020 cm⁻¹. orgchemboulder.com

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Intensity
Primary Amine (R-NH₂)N-H Stretch (asymmetric & symmetric)3400-3250 (typically two bands)Medium
N-H Bend (scissoring)1650-1580Medium
N-H Wag910-665Strong, Broad
Aliphatic Ether (C-O-C)C-O Stretch1250-1020Strong
Aliphatic Amine (C-N)C-N Stretch1250-1020Weak to Medium
Alkane (C-H)C-H Stretch3000-2850Strong
C-H Bend1470-1350Medium

Chromatographic Methods for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Diastereomeric Ratio

For separating diastereomers, normal-phase HPLC on a silica (B1680970) gel column is often effective. mdpi.com A mobile phase consisting of a non-polar solvent like hexane (B92381) mixed with a more polar solvent such as isopropanol (B130326) or ethanol (B145695) would typically be used. The separation is based on the differential interaction of the diastereomers with the stationary phase. Alternatively, reversed-phase HPLC could be employed, though it is generally less effective for stereoisomer separation unless a chiral stationary phase is used. Detection is commonly achieved using a UV detector if the molecule contains a chromophore (or after derivatization) or, more universally, with a refractive index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

ParameterTypical Conditions/Setup
Stationary PhaseNormal Phase (e.g., Silica Gel) or Chiral Stationary Phase (CSP)
Mobile PhaseHexane/Isopropanol or Hexane/Ethanol gradients
DetectorRefractive Index (RI), Evaporative Light Scattering Detector (ELSD), or UV (after derivatization)
Primary ApplicationDetermination of chemical purity and diastereomeric ratio

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for the analysis of volatile and semi-volatile compounds. This compound, being a relatively small molecule, is amenable to GC analysis. This technique is particularly useful for identifying and quantifying the compound in a mixture, detecting volatile impurities, or analyzing reaction byproducts.

However, the analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to interactions with active sites in the GC system, resulting in poor peak shape (tailing) and reduced sensitivity. gcms.czlabrulez.com To overcome this, specialized columns with a basic deactivation, such as a base-deactivated polyethylene (B3416737) glycol (wax) phase or a specialized amine-specific column, are typically required. labrulez.com The mass spectrometer detector provides definitive identification of the compound based on its mass spectrum and fragmentation pattern, which serves as a molecular fingerprint. Headspace GC-MS can also be employed to analyze volatile components from a solid or liquid matrix without direct injection of the sample. mdpi.com

ParameterTypical Conditions/Setup
Column TypeBase-deactivated capillary column (e.g., Wax-type or specialized amine column)
Carrier GasHelium or Hydrogen
Injection ModeSplit/Splitless
DetectorMass Spectrometer (MS) operating in Electron Ionization (EI) mode
Primary ApplicationAnalysis of volatile impurities, reaction monitoring, and quantification

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller stationary phase particles (typically sub-2 µm) and higher pressures than conventional HPLC. This results in substantially higher resolution, greater sensitivity, and much faster analysis times.

For the analysis of this compound, UPLC offers distinct advantages over traditional HPLC. The enhanced resolution is particularly beneficial for achieving baseline separation of closely related diastereomers and impurities that might co-elute in an HPLC system. The increased speed allows for high-throughput screening of samples, which is valuable in process development and quality control environments. The lower solvent consumption associated with UPLC also makes it a more environmentally friendly and cost-effective method. The principles of stationary and mobile phase selection remain similar to HPLC, but the improved performance allows for more challenging separations to be accomplished with greater efficiency and confidence.

ParameterAdvantage over HPLCApplication for this compound
ResolutionHigher peak capacity and narrower peaksImproved separation of diastereomers and closely related impurities.
SpeedSignificantly shorter run times (minutes vs. tens of minutes)High-throughput analysis for quality control and reaction monitoring.
SensitivitySharper, more concentrated peaks lead to better detection limitsAccurate quantification of low-level impurities.
Solvent ConsumptionLower flow rates and shorter run times reduce solvent useGreener and more cost-effective analytical method.

Synthetic Utility and Applications As a Chemical Building Block

Incorporation of cis-4-Methyltetrahydrofuran-3-amine into Diversified Chemical Libraries

The structural rigidity and defined stereochemistry of the this compound scaffold make it an attractive component for the construction of diversified chemical libraries. Combinatorial chemistry, a key strategy in drug discovery, relies on the systematic and repetitive connection of various building blocks to generate large arrays of structurally diverse compounds. The inclusion of scaffolds like this compound introduces three-dimensional complexity, a desirable trait for probing biological targets.

The presence of the amine functionality allows for its ready incorporation into library synthesis through well-established reactions such as amide bond formation, reductive amination, and urea (B33335) or thiourea (B124793) formation. By combining this compound with a variety of carboxylic acids, aldehydes, isocyanates, or isothiocyanates, chemists can rapidly generate a multitude of derivatives. This approach enables the exploration of a broad chemical space, increasing the probability of identifying molecules with desired biological activities.

The following table illustrates the potential for diversification using this compound in a hypothetical library synthesis.

Reagent TypeGeneral StructureResulting Functional Group
Carboxylic AcidR-COOHAmide
Aldehyde/KetoneR-CHO / R-CO-R'Secondary/Tertiary Amine (via reductive amination)
IsocyanateR-NCOUrea
IsothiocyanateR-NCSThiourea
Sulfonyl ChlorideR-SO₂ClSulfonamide

Precursor in the Synthesis of Functionalized Organic Molecules

This compound serves as a crucial starting material for the synthesis of more complex and highly functionalized organic molecules. Its inherent structure can be elaborated upon to introduce additional functional groups and stereocenters, leading to the creation of novel chemical entities with potential applications in medicinal chemistry and materials science.

Role in Enabling Defined Stereochemistry within Complex Molecular Architectures

One of the most critical attributes of this compound is its fixed cis stereochemistry between the methyl group at the 4-position and the amine group at the 3-position. This predefined spatial arrangement is invaluable in the synthesis of complex molecules where precise control of stereochemistry is paramount for biological activity.

The defined stereochemistry of this compound is particularly advantageous in the synthesis of natural products and their analogs, where biological function is often dictated by a precise three-dimensional arrangement of atoms.

Exploration of Derivatization Chemistry from the Amine Functionality

The primary amine group of this compound is a versatile handle for a wide array of chemical transformations, allowing for extensive derivatization and the introduction of diverse functionalities. This versatility is key to its utility as a building block in medicinal chemistry and the development of new materials.

Amide Bond Formation: The most common derivatization involves the acylation of the amine with carboxylic acids, acid chlorides, or acid anhydrides to form amides. chemguide.co.uk This robust and well-understood reaction is fundamental to the construction of many pharmaceutical compounds. A variety of coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), can be employed to facilitate this transformation under mild conditions.

Reductive Amination: Reaction with aldehydes and ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120), leads to the formation of secondary and tertiary amines, respectively. This reaction allows for the introduction of a wide range of alkyl and aryl substituents.

Urea and Thiourea Formation: The amine readily reacts with isocyanates and isothiocyanates to yield ureas and thioureas. These functional groups are prevalent in many biologically active molecules due to their ability to act as hydrogen bond donors and acceptors.

Sulfonamide Formation: Treatment with sulfonyl chlorides in the presence of a base affords sulfonamides, another important functional group in medicinal chemistry.

The following table summarizes some of the key derivatization reactions of the amine functionality of this compound.

Reaction TypeReagentProduct Functional Group
AcylationCarboxylic Acid / Acid ChlorideAmide
Reductive AminationAldehyde / KetoneSecondary / Tertiary Amine
Urea FormationIsocyanateUrea
Thiourea FormationIsothiocyanateThiourea
SulfonylationSulfonyl ChlorideSulfonamide

This rich derivatization chemistry, combined with the inherent stereochemical properties of the scaffold, solidifies the position of this compound as a powerful tool in the arsenal (B13267) of the modern synthetic chemist.

Future Research Directions and Perspectives

Innovation in Stereoselective Synthetic Methodologies for Related Aminated Heterocycles

The development of efficient and highly stereoselective methods for the synthesis of aminated heterocycles, including substituted tetrahydrofurans, is a cornerstone of modern organic synthesis. While specific methodologies targeting cis-4-methyltetrahydrofuran-3-amine are not extensively documented in publicly available literature, future research will likely focus on adapting and refining existing strategies for the construction of related structures. Key areas for innovation include:

Asymmetric Amination of Tetrahydrofuran (B95107) Precursors: The direct introduction of an amino group onto a pre-existing tetrahydrofuran ring with high stereocontrol remains a significant challenge. Future efforts may explore the use of chiral catalysts to mediate the amination of functionalized 4-methyltetrahydrofuran derivatives. This could involve, for example, the asymmetric reduction of a corresponding oxime or the hydroamination of an unsaturated precursor.

Diastereoselective Cyclization Strategies: The construction of the tetrahydrofuran ring with simultaneous control over the relative stereochemistry of the methyl and amino groups is a promising avenue. This could be achieved through intramolecular cyclization of acyclic precursors where the stereocenters are established prior to ring formation. Methodologies such as intramolecular SN2 reactions, cycloetherification of epoxy alcohols, and radical cyclizations could be further developed to favor the desired cis-diastereomer. nih.govresearchgate.net

Novel Ring-Opening and Rearrangement Reactions: The stereospecific ring-opening of functionalized epoxides or aziridines with appropriate nucleophiles, followed by cyclization, could provide a pathway to the target molecule. Additionally, rearrangement reactions of suitably substituted cyclic precursors could be explored to install the desired stereochemical arrangement.

A summary of potential stereoselective synthetic approaches is presented in Table 1.

Synthetic Approach Description Potential Advantages Key Challenges
Asymmetric Reductive AminationTwo-step process involving the formation of an imine or oxime from a 4-methyltetrahydrofuran-3-one precursor, followed by asymmetric hydrogenation.Potentially high enantioselectivity.Synthesis of the ketone precursor; control of diastereoselectivity.
Diastereoselective Intramolecular CyclizationCyclization of an acyclic precursor containing the necessary stereocenters.High diastereocontrol based on substrate design.Synthesis of the acyclic precursor with defined stereochemistry.
Asymmetric HydroaminationDirect addition of an amine to a double bond in a tetrahydrofuran precursor catalyzed by a chiral metal complex.Atom-economical and direct.Regio- and stereoselectivity control; catalyst development.
Ring-Opening of Chiral PrecursorsNucleophilic opening of a chiral epoxide or aziridine (B145994) followed by intramolecular cyclization.Access to enantiopure products.Synthesis of the chiral starting materials.
Table 1. Potential Stereoselective Synthetic Methodologies

Development of Novel and Highly Efficient Catalytic Systems

Catalysis is paramount to the advancement of synthetic efficiency and stereoselectivity. Future research in the synthesis of this compound and its analogs will heavily rely on the development of innovative catalytic systems.

Transition Metal Catalysis: Homogeneous catalysis using transition metals such as palladium, rhodium, iridium, and copper will continue to be a major focus. acs.org The design of novel chiral ligands is crucial for achieving high levels of enantioselectivity in reactions like asymmetric hydrogenation, amination, and C-H functionalization. For instance, nickel-catalyzed amination has shown promise in the synthesis of complex amines and could be adapted for tetrahydrofuran substrates. nih.gov

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Chiral Brønsted acids, Lewis bases, and phase-transfer catalysts could be developed to promote the stereoselective formation of the C-N bond or the cyclization step.

Biocatalysis: Enzymes, with their inherent chirality and high selectivity, offer a green and efficient alternative to traditional chemical catalysts. Transaminases, for example, could be engineered to catalyze the asymmetric amination of a 4-methyltetrahydrofuran-3-one precursor with high stereospecificity.

The development of these catalytic systems will aim for lower catalyst loadings, milder reaction conditions, and the use of more sustainable and environmentally benign reagents and solvents.

Advanced Computational Approaches for Predictive Synthesis and Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern synthetic planning and catalyst design. organic-chemistry.org Future progress in the synthesis of this compound will be significantly aided by advanced computational approaches.

Predictive Modeling of Stereoselectivity: Density Functional Theory (DFT) calculations can be employed to model the transition states of key reaction steps, allowing for the prediction of the most likely stereochemical outcome. This can guide the rational design of substrates and catalysts to favor the formation of the desired cis-isomer.

Catalyst Design and Optimization: Computational screening of virtual libraries of chiral ligands and catalysts can accelerate the discovery of new and more efficient catalytic systems. By understanding the non-covalent interactions between the catalyst, substrate, and reagents, more effective catalysts can be designed.

Mechanistic Elucidation: Computational studies can provide detailed insights into the reaction mechanisms of complex catalytic cycles. This understanding is crucial for optimizing reaction conditions and overcoming challenges such as low yields or poor selectivity. For instance, understanding the mechanism of nickel-catalyzed cross-coupling reactions can aid in expanding their scope to include challenging substrates like functionalized tetrahydrofurans.

The integration of computational modeling with experimental work will create a synergistic approach to solving complex synthetic challenges, reducing the amount of empirical optimization required.

Expansion of Synthetic Applications of this compound and its Derivatives

While the primary focus is on the synthesis of the parent compound, the development of methodologies for its derivatization will be crucial for exploring its potential applications.

Pharmaceutical and Agrochemical Scaffolds: The this compound core can serve as a versatile building block for the synthesis of more complex molecules with potential biological activity. Its stereochemically defined structure can be used to probe the structure-activity relationships of new drug candidates and agrochemicals. A patent has highlighted the use of related 3-amino-tetrahydrofuran derivatives in the preparation of medicaments, suggesting the potential of this scaffold in drug discovery. mdpi.com

Chiral Ligands and Auxiliaries: The amino and tetrahydrofuran functionalities provide handles for the incorporation of this motif into new chiral ligands for asymmetric catalysis or as chiral auxiliaries in stereoselective reactions. The defined stereochemistry of the molecule could impart high levels of stereocontrol in these applications.

Materials Science: Derivatives of this compound could find applications in materials science, for example, as monomers for the synthesis of novel polymers with specific properties or as components of liquid crystals.

The exploration of these applications will be driven by the development of robust and scalable synthetic routes to the parent compound and its derivatives, allowing for the preparation of a diverse library of related molecules for screening and evaluation.

Q & A

Q. What are the established synthetic routes for cis-4-methyltetrahydrofuran-3-amine, and what are their limitations?

Methodological Answer: The synthesis of cis-4-methyltetrahydrofuran-3-amine typically involves ring-opening or functionalization of tetrahydrofuran (THF) derivatives. For example, reactions in THF solvent with triethylamine (Et₃N) as a base can facilitate nucleophilic substitution or condensation reactions. Key steps include:

  • Purification : Column chromatography is critical to isolate the product from byproducts, especially when stereoisomers are present .
  • Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress .
    Limitations include low stereoselectivity in non-chiral environments and the need for rigorous isomer separation .

Q. How can researchers confirm the stereochemical configuration of this compound?

Methodological Answer:

  • X-ray crystallography : Provides definitive structural confirmation, as seen in studies of related tetrahydrofuran derivatives (Supplementary Information in ).
  • NMR spectroscopy : Chemical shift differences between cis and trans isomers in 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR spectra, particularly coupling constants (e.g., axial vs. equatorial protons in the THF ring) .
  • Chiral chromatography : HPLC with chiral stationary phases resolves enantiomers, validated by optical rotation measurements .

Advanced Research Questions

Q. What strategies improve stereoselectivity in the synthesis of this compound?

Methodological Answer:

  • Chiral catalysts : Use of enantioselective catalysts (e.g., organocatalysts or transition-metal complexes) to favor cis configuration during ring functionalization.
  • Solvent effects : Polar aprotic solvents like THF enhance nucleophilicity while minimizing racemization .
  • Temperature control : Low-temperature reactions reduce kinetic competition between stereoisomers. For example, reactions at −20°C improved selectivity in analogous fluorinated THF derivatives .

Q. How can conflicting spectral data (e.g., NMR or IR) for this compound be resolved?

Methodological Answer:

  • Comparative analysis : Cross-reference with PubChem data (e.g., InChI=1S/C7H8O3S.C4H9NO for structural analogs) to validate peaks .
  • Computational modeling : DFT calculations predict 13C^{13}\text{C}-NMR shifts and vibrational modes (IR) to match experimental data .
  • Isomer spiking : Add a pure trans isomer to the sample; new splitting patterns in NMR confirm contamination .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

Methodological Answer:

  • Isomer separation : Large-scale chromatography is impractical. Alternatives include fractional crystallization (exploiting solubility differences) or distillation under reduced pressure .
  • Reaction optimization : Continuous-flow reactors (as in ) improve yield and reduce side reactions.
  • Safety protocols : Follow guidelines for handling amines (e.g., PPE, fume hoods) as outlined for structurally similar compounds like 3-hydroxytetrahydrofuran .

Q. How can this compound be functionalized for applications in drug discovery?

Methodological Answer:

  • Amine derivatization : React with sulfonyl chlorides (e.g., tosyl chloride) to form stable intermediates for cross-coupling reactions .
  • Ring-opening reactions : Use Lewis acids (e.g., BF₃·OEt₂) to cleave the THF ring, enabling incorporation into larger scaffolds (e.g., phosphazene derivatives as in ).
  • Fluorination : Introduce fluorine at the 4-position via electrophilic substitution, as demonstrated in fluorinated THF-amine hydrochlorides .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

  • Purity assessment : Re-crystallize the compound and re-acquire data. Impurities (e.g., residual solvents) skew melting points .
  • Interlaboratory validation : Compare results with independent studies (e.g., PubChem deposition guidelines in ).
  • Batch variability : Document reaction conditions (e.g., solvent grade, catalyst lot) that may affect reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.